The synthesis of Chlorisondamine typically involves multi-step organic reactions. One common method includes the reaction of 4,5,6,7-tetrachloro-2-methylisoindoline with a suitable alkylating agent to form the quaternary ammonium structure. The process may utilize solvents such as dimethylformamide or acetonitrile under controlled temperatures to enhance yield and purity.
Technical details include:
Chlorisondamine participates in several chemical reactions typical of quaternary ammonium compounds. Key reactions include:
Technical details of these reactions often require specific conditions such as temperature control and pH adjustment to optimize yields.
Chlorisondamine acts primarily as a neuromuscular blocking agent through competitive antagonism at nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it prevents the action of acetylcholine, leading to muscle paralysis.
Key data regarding its mechanism includes:
Chlorisondamine possesses distinct physical and chemical properties that are critical for its application in scientific research:
These properties are essential for understanding its behavior in biological systems and during laboratory handling.
Chlorisondamine has several applications in scientific research, particularly in pharmacology and toxicology:
Chlorisondamine (chemical name: Trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-isoindolin-2-ium-2-yl)ethyl]ammonium dichloride) is a synthetic bisquaternary ammonium compound with the molecular formula C₁₄H₂₀Cl₆N₂ and a molecular weight of 429.04 g/mol [1] [7]. Its structure features two positively charged nitrogen atoms separated by a polymethylene chain, forming a symmetrical cationic dimer. This configuration includes an isoindolinium core tetrachlorinated at the 4,5,6,7 positions, enhancing its lipid solubility and electrochemical stability [3] [7]. The compound exists as a dichloride salt, with chloride counterions balancing the dicationic core. Its rigid, planar tetrachloro-isoindolinium moiety facilitates high-affinity interactions with neuronal membranes, particularly sphingomyelin-rich domains, which contribute to its prolonged pharmacological effects [3].
Biochemically, chlorisondamine demonstrates high water solubility due to its quaternary ammonium groups but limited permeability across lipid membranes, confining its primary site of action to peripheral and central neuronal surfaces. The tetrachlorination pattern confers exceptional resistance to enzymatic degradation, extending its biological half-life [1] [7].
Table 1: Structural and Physicochemical Properties of Chlorisondamine
Property | Value |
---|---|
IUPAC Name | Trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-isoindolin-2-ium-2-yl)ethyl]ammonium dichloride |
Molecular Formula | C₁₄H₂₀Cl₆N₂ |
Average Molecular Weight | 429.04 g/mol |
CAS Number | 69-27-2 |
Charge | Dicationic (+2) |
Key Structural Features | Bisquaternary ammonium; Tetrachlorinated isoindolinium core |
Solubility | High water solubility |
Chlorisondamine acts as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors (nAChRs), preferentially binding to the α3β4 subtype predominant in autonomic ganglia and adrenal medulla [1] [4]. Its antagonism involves occlusion of the acetylcholine (ACh) binding site at the α-β subunit interface, preventing ion channel opening and subsequent depolarization [4]. Unlike monoquaternary antagonists, chlorisondamine’s bivalent structure enables high-avidity binding through interactions with complementary residues on both α and β subunits, yielding dissociation constants (Kd) in the low nanomolar range [1].
A hallmark of chlorisondamine is its quasi-irreversible antagonism. Following systemic administration, it induces persistent nAChR blockade lasting days to weeks, attributed to its slow dissociation kinetics and membrane sequestration [2] [4]. In rat models, subcutaneous injection (10 mg/kg) blocked central nicotine-induced ataxia for over 14 days without altering nAChR density (Bmax) or affinity in the forebrain, confirming functional receptor inactivation rather than downregulation [2]. This distinguishes it from antagonists like mecamylamine, which exhibits reversible blockade and faster clearance.
At high concentrations (>100 μM), chlorisondamine may weakly inhibit NMDA-type glutamate receptors, but this is pharmacologically irrelevant given its potent nAChR blockade at sub-micromolar concentrations [2]. Its selectivity for neuronal nAChRs over muscarinic receptors is well-established, with no significant activity at muscarinic sites even at 1 mM [4].
Table 2: Pharmacodynamic Profile of Chlorisondamine as an nAChR Antagonist
Property | Chlorisondamine | Mecamylamine | Hexamethonium |
---|---|---|---|
Primary Target | α3β4, α4β2 nAChRs | α3β4 nAChRs | Ganglionic nAChRs |
Mechanism | Competitive, quasi-irreversible | Non-competitive, reversible | Competitive, reversible |
CNS Penetration | High | Moderate | Low |
Duration of Action | Days to weeks | Hours | Hours |
Peripheral vs Central Selectivity | Balanced action | Predominantly peripheral | Exclusively peripheral |
Glutamate Receptor Inhibition | Weak (IC50 >100 μM) | None | None |
Chlorisondamine is classified as a ganglionic blocking agent due to its potent inhibition of nAChRs in both sympathetic and parasympathetic autonomic ganglia [4] [7]. It stabilizes postganglionic neuronal membranes against ACh-induced depolarization without affecting preganglionic neurotransmitter release, cholinesterase activity, or postganglionic catecholamine secretion [4]. Electrophysiological studies in rat superior cervical ganglia confirmed complete suppression of synaptic transmission within 1 hour of in vivo administration (0.1 mg/kg, s.c.) [2] [4].
Notably, chlorisondamine exhibits differential persistence in peripheral versus central ganglia. While a single high dose (10 mg/kg, s.c.) sustains central nAChR blockade for weeks, peripheral ganglionic function recovers within days [2]. This dichotomy arises from its slower elimination from brain tissue and stronger sequestration in neuronal membranes of the CNS [2] [4]. In the rat isolated superior cervical ganglion, synaptic transmission normalized within two weeks post-administration despite ongoing central nicotinic blockade [2].
Its sympatholytic effects reduce arterial pressure by impairing adrenergic control of heart rate, myocardial contractility, and vascular resistance. Orthostatic hypotension is pronounced due to inhibited venomotor reflexes, reducing venous return during upright posture [4]. Chlorisondamine’s ganglionic blockade spares non-nicotinic transmission pathways, such as muscarinic signaling in the adrenal medulla or peptidergic neurotransmission, underscoring its mechanistic specificity [4] [8].
Table 3: Autonomic Effects of Chlorisondamine-Mediated Ganglionic Blockade
Physiological System | Effect of Blockade | Primary Consequence |
---|---|---|
Cardiovascular (Sympathetic) | Reduced norepinephrine release → ↓ Peripheral resistance; ↓ Venomotor tone | Hypotension; Orthostatic intolerance |
Gastrointestinal (Parasympathetic) | Inhibited enteric nerve transmission → ↓ Motility and secretion | Constipation; Delayed gastric emptying |
Ocular (Parasympathetic) | Ciliary muscle paralysis → Unopposed sympathetic tone | Mydriasis; Cycloplegia |
Renal (Sympathetic) | Suppressed renin release and renal vasoconstriction | ↓ Glomerular filtration rate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7